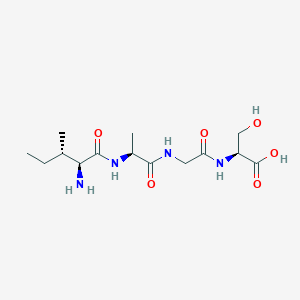![molecular formula C25H26O2Si B14207566 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one CAS No. 917607-30-8](/img/structure/B14207566.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydroindenone core. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in the context of protecting group chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane . The general reaction scheme is as follows:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Protection Step: The hydroxyl group is protected by reacting with tert-butyldiphenylsilyl chloride in the presence of a base.
Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial scales, such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydroindenone core.
Substitution: The TBDPS group can be selectively removed or substituted under acidic or fluoride ion conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide in acetic acid can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in complex molecules.
Medicinal Chemistry: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It may be used in the development of new materials with specific properties due to its stability and reactivity.
作用机制
The mechanism by which 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its role as a protecting group. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective deprotection under specific conditions, such as treatment with fluoride ions .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and other organic synthesis applications.
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is unique due to the increased steric bulk provided by the diphenyl groups, which offers enhanced stability towards acidic and nucleophilic conditions compared to other silyl protecting groups .
属性
CAS 编号 |
917607-30-8 |
|---|---|
分子式 |
C25H26O2Si |
分子量 |
386.6 g/mol |
IUPAC 名称 |
4-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H26O2Si/c1-25(2,3)28(19-11-6-4-7-12-19,20-13-8-5-9-14-20)27-24-16-10-15-21-22(24)17-18-23(21)26/h4-16H,17-18H2,1-3H3 |
InChI 键 |
AOYVTKWIUMZOHF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CCC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
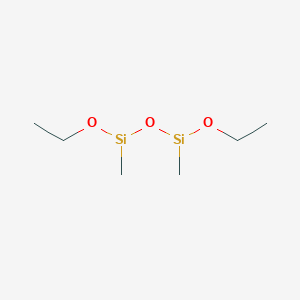
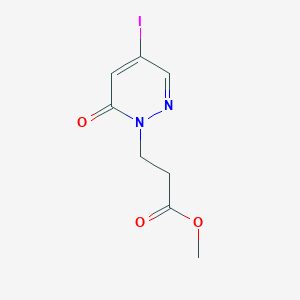
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
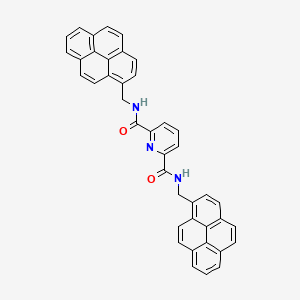
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)

![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
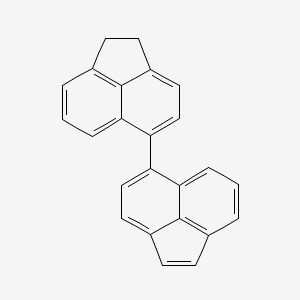
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
